molecular formula C16H15F5O4S2 B610223 Propargyl-PEG1-SS-PEG1-PFP ester CAS No. 1817735-30-0

Propargyl-PEG1-SS-PEG1-PFP ester

Cat. No. B610223
M. Wt: 430.4
InChI Key: BNSPBJFNPGXULZ-UHFFFAOYSA-N
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Description

Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable PEG Linker. Cleavable PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

pH Responsive Synthetic Polypeptides

Engler et al. (2011) developed pH-responsive synthetic polypeptides using N-carboxyanhydride ring-opening polymerization combined with click chemistry, including Poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers. These structures demonstrate potential for systemic drug and gene delivery due to their ability to change solubility and self-assemble into micelles with changes in ionization levels (Engler et al., 2011).

Targeted Gene Delivery

Yu et al. (2011) focused on targeted gene delivery by conjugating epidermal growth factor (EGF)-polyethylene glycol (PEG) chain onto a poly(amido amine) (PAMAM) dendron via click chemistry. Propargyl amine cored PAMAM dendrons with ester ends were synthesized and modified for this purpose. The study demonstrates the concept of ligand targeting in gene delivery systems (Yu et al., 2011).

Reactive Telechelic Polymers

Roth et al. (2008) synthesized diazo initiators and chain transfer agents with pentafluorophenyl (PFP) activated esters for polymerization processes. This method produced polymers with activated esters at both ends of the polymer chain, offering potential for diverse applications in polymer chemistry (Roth et al., 2008).

Biocompatible and Stable Vectors for Gene Delivery

Chen et al. (2016) developed PEGylated poly(lactone-co-β-amino ester) block copolymers as efficient, biodegradable, and low-toxicity vectors for gene delivery. These copolymers, synthesized via lipase-catalyzed copolymerization, show promise for overcoming multi-drug resistance in tumor treatments (Chen et al., 2016).

Functionalizable Alkyltrichlorosilane Surface Modifiers

Blaszykowski et al. (2012) developed novel alkyltrichlorosilane surface modifiers with pentafluorophenyl ester functionalizable terminal groups. These molecules are potential platforms for bioanalytical and biomedical applications, showcasing the versatility of such compounds in surface modification (Blaszykowski et al., 2012).

Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)

Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are instrumental in the development of PEG-based bioconjugates for various biomedical applications, demonstrating the multifunctionality of propargyl-ended compounds (Lu & Zhong, 2010).

pH and Redox Dual-Sensitive Core Crosslinked Micelles

Yi et al. (2016) synthesized amphiphilic block copolymers with pendant reactive alkynyl groups and pH-sensitive acetal groups. These copolymers form core crosslinked (CCL) micelles that are stable and efficient in drug delivery, particularly in overcoming drug resistance in cancer treatments (Yi et al., 2016).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPBJFNPGXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114484
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG1-SS-PEG1-PFP ester

CAS RN

1817735-30-0
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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